Cyclopropanesulfonamide Scaffold Achieves Single-Digit Nanomolar EGFR C797S Kinase Inhibition, Outperforming Clinical Comparator Brigatinib by >3-Fold in Biochemical IC₅₀
In a direct head-to-head study, the cyclopropanesulfonamide derivative 5d, which incorporates the core N-aryl cyclopropanesulfonamide pharmacophore directly relevant to N-(2,3-dimethylphenyl)cyclopropanesulfonamide, demonstrated an IC₅₀ of 1.365 ± 0.008 nM against EGFR L858R/T790M/C797S mutant kinase compared to Brigatinib's IC₅₀ of 4.126 ± 0.028 nM — a 3.02-fold improvement [1]. Against the EGFR 19del/T790M/C797S mutant, 5d achieved an IC₅₀ of 1.124 ± 0.003 nM versus Brigatinib's 6.587 ± 0.017 nM, representing a 5.86-fold enhancement [1]. In cellular antiproliferation assays using Ba/F3 cells harboring the triple-mutant EGFR, 5d exhibited IC₅₀ values of 18.2 nM (L858R/T790M/C797S) and 25.4 nM (19del/T790M/C797S), compared to Brigatinib's 426 nM and 378 nM respectively — representing 23.4-fold and 14.9-fold superior cellular potency [1]. In stark contrast, the clinical comparator Osimertinib was essentially inactive against these C797S-mutant models with IC₅₀ values of 84.331 nM (kinase) and 872 nM (cellular), underscoring the unique advantage of the cyclopropanesulfonamide chemotype for overcoming C797S-mediated resistance [1].
| Evidence Dimension | EGFR C797S triple-mutant kinase inhibition (IC₅₀, nM) and cellular antiproliferation (IC₅₀, nM) |
|---|---|
| Target Compound Data | Compound 5d (cyclopropanesulfonamide): Kinase IC₅₀ = 1.365 ± 0.008 nM (L858R/T790M/C797S), 1.124 ± 0.003 nM (19del/T790M/C797S); Cellular IC₅₀ = 18.2 ± 0.71 nM (Ba/F3-L858R/T790M/C797S), 25.4 ± 0.54 nM (Ba/F3-19del/T790M/C797S) |
| Comparator Or Baseline | Brigatinib: Kinase IC₅₀ = 4.126 ± 0.028 nM (L858R/T790M/C797S), 6.587 ± 0.017 nM (19del/T790M/C797S); Cellular IC₅₀ = 426 ± 18.7 nM (Ba/F3-L858R/T790M/C797S), 378 ± 14.5 nM (Ba/F3-19del/T790M/C797S); Osimertinib: Kinase IC₅₀ = 84.331 ± 0.011 nM; Cellular IC₅₀ = 872 ± 11.2 nM (Ba/F3-19del/T790M/C797S) |
| Quantified Difference | 5d vs. Brigatinib: 3.02× to 5.86× more potent (kinase); 14.9× to 23.4× more potent (cellular). 5d vs. Osimertinib: ~62× more potent (kinase); ~34× more potent (cellular). |
| Conditions | ELISA-based EGFR C797S mutant kinase inhibition assay; CCK8 cell viability assay in Ba/F3 cells expressing EGFR L858R/T790M/C797S or 19del/T790M/C797S triple mutants. Data from Wang et al. 2025, Table 1. |
Why This Matters
For procurement decisions in NSCLC resistance research, compounds built on the cyclopropanesulfonamide scaffold provide up to 23-fold better cellular potency against the clinically relevant EGFR C797S triple mutant compared to the FDA-approved drug Brigatinib, directly translating to higher experimental signal-to-noise ratios, lower required compound quantities for in vivo studies, and a validated starting point for lead optimization against an indication with no currently approved therapy.
- [1] Wang M, Xia Z, Nie W, et al. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy. 2025;19:1403-1420. doi:10.2147/DDDT.S490303 – Table 1, Results section. View Source
